3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile
Description
3-(2-((2-Cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile is a benzimidazole derivative featuring a propanenitrile group at the 1-position and a (2-cyanoethoxy)methyl substituent at the 2-position of the benzimidazole core.
Properties
IUPAC Name |
3-[2-(2-cyanoethoxymethyl)benzimidazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-7-3-9-18-13-6-2-1-5-12(13)17-14(18)11-19-10-4-8-16/h1-2,5-6H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYJUXRCRGOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)COCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. They are known to interact with various targets, including enzymes and receptors, involved in cancer progression.
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a crucial role in cancer progression.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of the IL-6/JAK/STAT3 pathway can lead to a decrease in cancer cell proliferation and survival. .
Biological Activity
3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of cyano and ethoxy groups enhances its reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds with benzimidazole structures often exhibit anticancer activity. A study focusing on similar benzimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Similar benzimidazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. For instance, a related study showed that certain benzimidazole derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, derivatives have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of cancer cell proliferation .
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Cytotoxicity Assay | Demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity. |
| Study 2 : Antimicrobial Testing | Showed effective inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 10 µg/mL. |
| Study 3 : Enzyme Inhibition | Reported significant inhibition of topoisomerase II with an IC50 value of 15 µM, suggesting potential as a chemotherapeutic agent. |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Inhibition : By inhibiting key enzymes like topoisomerases, it disrupts DNA replication in rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile and related benzimidazole derivatives:
*Calculated based on molecular formula.
Key Comparison Points
Structural Complexity and Functional Groups The target compound’s dual cyano groups distinguish it from simpler derivatives like 3b, which lacks the 2-position substituent. The (2-cyanoethoxy)methyl group enhances hydrophilicity compared to lipophilic substituents like the chlorophenoxy group in or the phosphoryl group in .
Synthetic Accessibility
- Enzymatic methods (e.g., Lipozyme TL IM in microreactors) enable efficient synthesis of propanenitrile-substituted benzimidazoles with high yields (e.g., 82% for 3b ) . In contrast, compounds with bulky groups (e.g., 2b ) require multi-step phosphorylation , while antimicrobial derivatives (e.g., 9e ) involve click chemistry .
- 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile (8) acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, relevant in cancer immunotherapy .
- Triazole-thiazole hybrids (e.g., 9c ) exhibit strong antimicrobial activity, attributed to their ability to bind enzyme active sites .
Physicochemical Properties The target compound’s cyanoethoxy group likely improves aqueous solubility compared to chlorophenoxy or aryl derivatives. However, phosphorylated analogs (e.g., 2b) may exhibit unique coordination properties for catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
